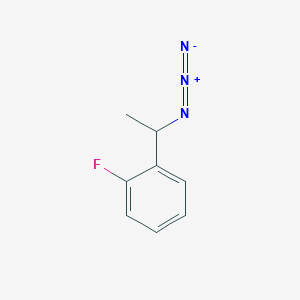

1-(1-Azidoethyl)-2-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organometallic Chemistry and Catalysis

- Fluorobenzenes, like 1-(1-Azidoethyl)-2-fluorobenzene, are increasingly recognized for their role in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents affects the electron density of the arene, influencing its binding to metal centers. This makes them useful in reactions involving C-H and C-F bond activation, offering new possibilities in organic synthesis (Pike, Crimmin, & Chaplin, 2017).

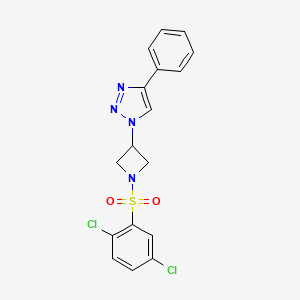

Synthesis of Triazole Derivatives

- In the synthesis of 1,4-disubstituted 1,2,3-triazoles, compounds like this compound have been used. These triazoles, synthesized from azidomethyl fluorobenzenes, have potential applications in inhibiting corrosion of steels, indicating their industrial significance (Negrón-Silva et al., 2013).

Labeling in PET Imaging

- Azidoethyl fluorobenzene derivatives have been used in the labeling of peptides with fluorine-18 for positron emission tomography (PET) imaging. This involves a novel synthesis approach for clickable peptides, highlighting the compound's role in advanced medical imaging techniques (Thonon et al., 2009).

Laser-Controlled Molecular Switches

- Derivatives of fluorobenzene, such as 1-(2-cis-fluoroethenyl)-2-fluorobenzene, have been studied for their potential as chiroptical molecular switches. These compounds can change chirality under specific laser conditions, offering prospects in the field of optoelectronics and molecular computing (Kröner, Klaumünzer, & Klamroth, 2008).

Photodynamics in Fluorobenzenes

- The photochemical properties of fluorobenzenes, including those related to this compound, have been studied to understand their excited-state distortions and reaction outcomes. This research is crucial for designing photochemical reactions and understanding molecular behavior under light exposure (Li & Lopez, 2022).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-(1-Azidoethyl)-2-fluorobenzene is the phospholipids in the inner leaflet of the outer membrane (OM) of Gram-negative bacteria . The compound is incorporated into phosphatidylcholine (PC) via phosphatidylcholine synthase expression .

Mode of Action

This compound, also known as 1-azidoethyl-choline (AECho), is metabolically incorporated into phosphatidylcholine (PC) in the bacterial cell membrane . This incorporation is confirmed by LC/MS analyses .

Biochemical Pathways

The incorporation of this compound into phosphatidylcholine (PC) affects the lipid biosynthesis pathway in bacteria . The loss of asymmetry in the outer membrane due to mutations in the lipopolysaccharides (LPS) biosynthesis or transport pathways causes the externalization of phospholipids to the outer leaflet of the OM and leads to OM permeability defects .

Pharmacokinetics

It is known that the compound is soluble in water and 1x pbs buffer , which suggests it could be readily absorbed and distributed in biological systems

Result of Action

The incorporation of this compound into phosphatidylcholine (PC) in the bacterial cell membrane allows for the detection of a compromised bacterial outer membrane . Significant labeling of AECho is observed in Escherichia coli strains with mutations in the LPS transport or biosynthesis pathways . This suggests that the compound could be used as a tool for detecting bacterial strains with these mutations .

Action Environment

The action of this compound is influenced by the metabolic environment of the bacterial cell. The compound is incorporated into phosphatidylcholine (PC) via phosphatidylcholine synthase, an enzyme that is expressed in the bacterial cell . Therefore, the activity of this enzyme and the availability of substrates in the cell can influence the action of the compound. Additionally, the compound is stable under ambient temperature for up to one week , suggesting that it has good stability under normal environmental conditions.

properties

IUPAC Name |

1-(1-azidoethyl)-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHJOJOBAPSJOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3002095.png)

![2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B3002099.png)

![2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol](/img/structure/B3002101.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)but-2-enamide](/img/structure/B3002107.png)

![6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B3002108.png)

![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3002111.png)